

Antimicrobial Properties of 3-Phenoxyphenylacetic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds, **3-phenoxyphenylacetic acid** derivatives have garnered attention for their potential antimicrobial activities. This technical guide provides a comprehensive overview of the current research, focusing on the synthesis, antimicrobial efficacy, and putative mechanisms of action of these compounds. The information is curated to support further research and development in this critical area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of **3-phenoxyphenylacetic acid** and its structural analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of 3-Phenylpropanoic Acid Derivatives

Compound	Derivative	Test Organism	MIC (µg/mL)	Reference
1	3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid	Escherichia coli	16	[1]
Staphylococcus aureus	64	[1]		
2	3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester	Escherichia coli	32-64	[1]
Staphylococcus aureus	32-64	[1]		
3	3-(3-chloro-4-hydroxyphenyl)propanoic acid	Escherichia coli	32-64	[1]
Staphylococcus aureus	32-64	[1]		
4	3-phenylpropanoic acid	Escherichia coli	64-250	[1]
Staphylococcus aureus	64-250	[1]		

Table 2: Antifungal Activity of 3-Phenylpropanoic Acid and Related Derivatives

Compound	Derivative	Test Organism	MIC (µg/mL)	Reference
1	3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid	Candida albicans	>250	[1]
6	cyclo(l-Phe-trans-4-OH-l-Pro)	Candida albicans	32	[1]
7	cyclo(l-Phe-cis-4-OH-d-Pro)	Candida albicans	32	[1]

Table 3: Antimicrobial Activity of 3-Phenyl-4-phenoxy pyrazole Derivatives against S. aureus

Compound	R1	R2	R3	R4	R5	R6	R7	R8	R9	MIC (µg/mL)
PYO1	CH3	H	H	H	H	H	H	H	H	1
PYO12	CF3	H	H	H	H	H	H	H	H	1

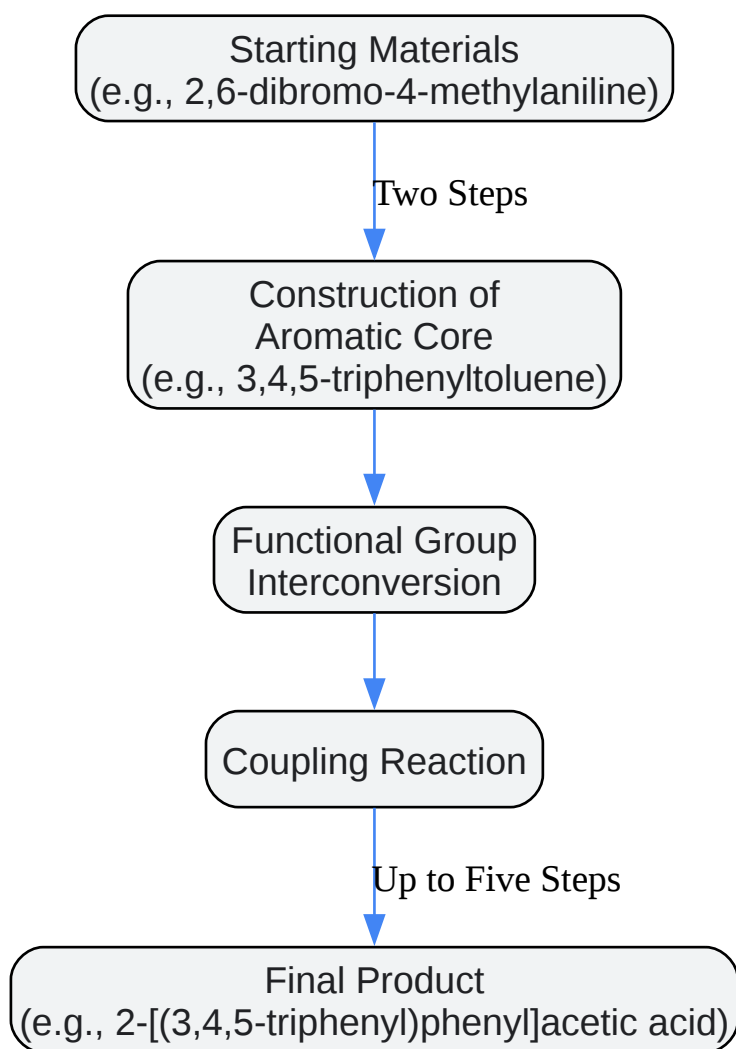
Data adapted from a study on 3-phenyl-4-phenoxy pyrazole analogues, which share a similar structural motif.[2]

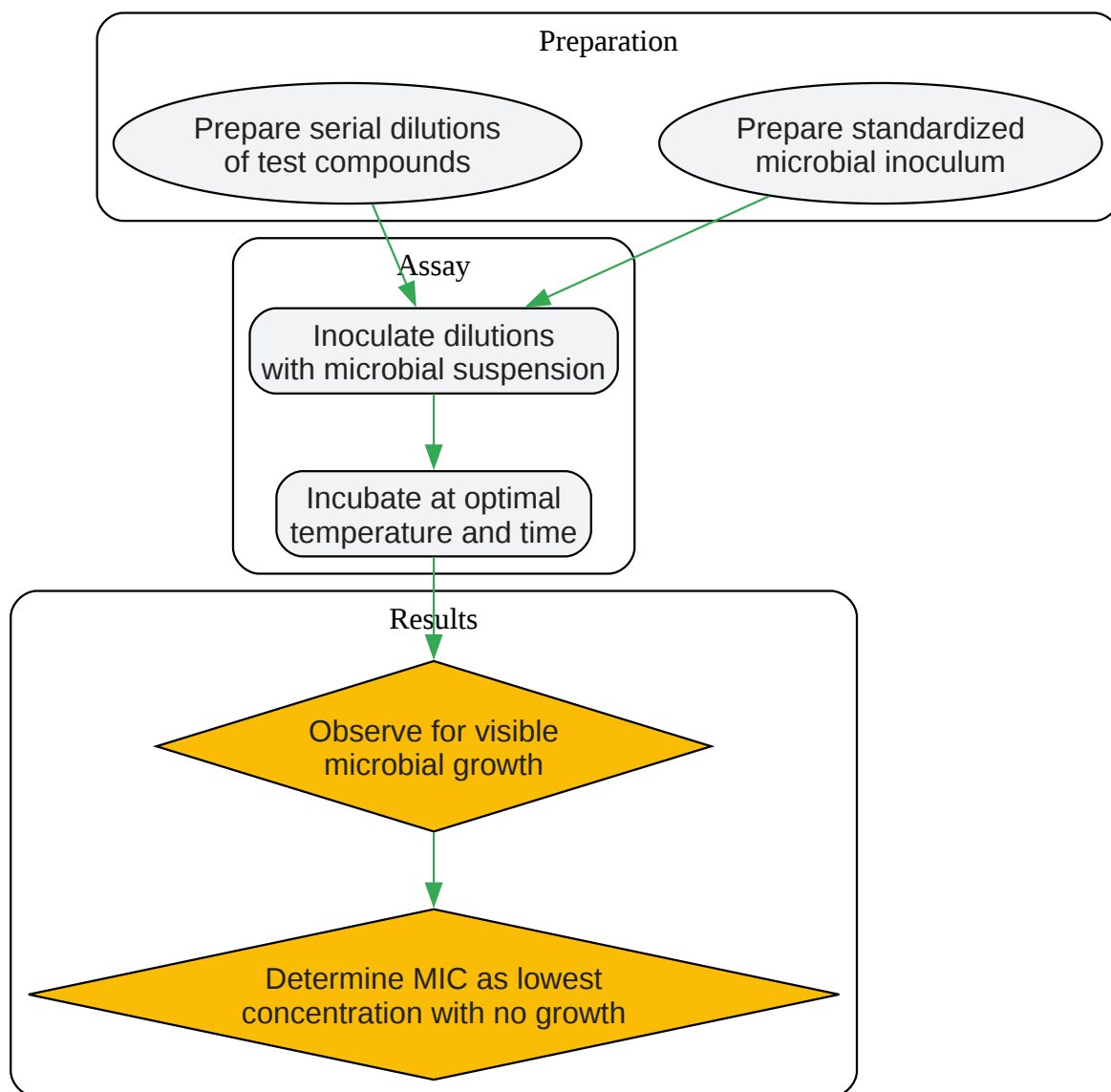
Experimental Protocols

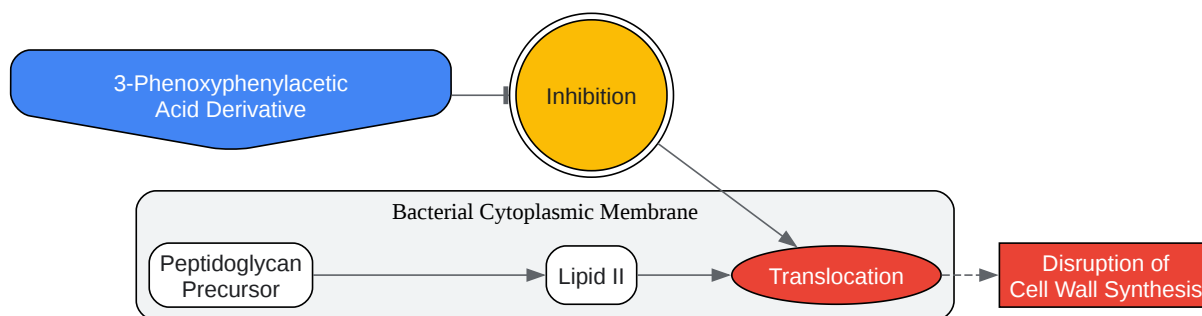
Detailed methodologies are crucial for the reproducibility and extension of research findings. This section outlines the key experimental protocols employed in the cited studies.

Synthesis of 3-Phenoxyphenylacetic Acid Derivatives

The synthesis of these derivatives often involves multi-step reactions. A general workflow is presented below.







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References

- 1. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete *Streptomyces coelicolor* LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial 3-phenyl-4-phenoxy-pyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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